Product packaging for Moricizine (morpholine-D8)(Cat. No.:)

Moricizine (morpholine-D8)

Cat. No.: B1160144
M. Wt: 435.57
Attention: For research use only. Not for human or veterinary use.
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Description

Moricizine (morpholine-D8) is a chemical analog of the Class I antiarrhythmic agent Moricizine, intended for use as an internal standard in mass spectrometry-based assays. Moricizine, known by the brand name Ethmozine, is a phenothiazine derivative that functions as a sodium channel protein type 5 subunit alpha inhibitor . Its mechanism of action involves inhibiting the rapid inward sodium current across myocardial cell membranes, which leads to a decrease in cardiac excitability, conduction velocity, and automaticity . This compound has been utilized in clinical research for the prophylaxis and treatment of serious ventricular arrhythmias . The incorporation of the morpholine-D8 isotope into the Moricizine structure provides a reliable tool for quantitative bioanalysis. Researchers can leverage this compound in advanced pharmacokinetic and metabolism studies, particularly using liquid chromatography-mass spectrometry (LC-MS) techniques. Its primary applications include serving as a critical component in method development and quality control for accurately measuring drug concentrations in biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₂H₁₇D₈N₃O₄S

Molecular Weight

435.57

Synonyms

N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D8;  10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D8;  Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D8;  Ethyl 10-(β-Morpholinop

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Moricizine

Chemical Synthesis Pathways for Moricizine (B1676744)

The synthesis of Moricizine is a multi-step process that builds the core phenothiazine (B1677639) structure and subsequently attaches the morpholinopropanoyl side chain.

Precursor Chemistry and Reaction Mechanisms

Carbamate (B1207046) Formation: The initial step involves the reaction of N-phenyl-1,3-benzenediamine (also known as 3-aminodiphenylamine) with ethyl chloroformate. wikipedia.orgdrugfuture.com This reaction forms a carbamate, specifically ethyl 3-anilinocarbanilate. drugfuture.com

Phenothiazine Ring Cyclization: The resulting carbamate undergoes cyclization to form the characteristic three-ring phenothiazine structure. This transformation is achieved by heating the intermediate with sulfur and iodine. wikipedia.orgdrugfuture.com

Acylation of Phenothiazine Nitrogen: The nitrogen atom of the newly formed phenothiazine ring is then acylated. This is accomplished through a condensation reaction with 3-chloropropionyl chloride, typically conducted in a solvent like refluxing toluene. drugfuture.com This step attaches the propionyl side chain, which contains a reactive chlorine atom.

Nucleophilic Substitution (Morpholine Alkylation): The final step is the alkylation of morpholine (B109124). The penultimate intermediate, which has a terminal chlorine on the side chain, is reacted with morpholine. wikipedia.orgdrugfuture.com The nitrogen atom of the morpholine acts as a nucleophile, displacing the chlorine atom to form the final Moricizine molecule. wikipedia.org To synthesize Moricizine (morpholine-D8), deuterated morpholine (morpholine-d8) is used in this final step.

Key Synthetic Intermediates

The multi-step synthesis of Moricizine proceeds through several crucial intermediate compounds.

Intermediate Name Role in Synthesis Reference
Ethyl 3-anilinocarbanilateProduct of the initial carbamate formation from N-phenyl-1,3-benzenediamine and ethyl chloroformate. drugfuture.com
Ethyl phenothiazine-2-carbamateThe core phenothiazine structure formed after cyclization with sulfur and iodine. drugfuture.com
Ethyl 10-(3-chloropropionyl)phenothiazine-2-carbamateThe penultimate intermediate formed by acylation of the phenothiazine nitrogen with 3-chloropropionyl chloride. wikipedia.orgdrugfuture.com

Strategies for Deuteration: Focus on Morpholine-D8 Moiety

The preparation of Moricizine (morpholine-D8) requires the synthesis of the deuterated building block, morpholine-d8, which is then incorporated into the final structure. The substitution of hydrogen with deuterium (B1214612) can alter metabolic pathways due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. researchgate.netnih.gov

Deuterium Incorporation Techniques

Several methods exist for the deuteration of heterocyclic compounds like morpholine. A highly efficient approach involves hydrogen-deuterium (H-D) exchange reactions.

Raney Nickel Catalysis: An effective and scalable one-pot process has been developed for the near-complete exchange of all methylene (B1212753) hydrogens in morpholine to deuterium atoms. researchgate.nettandfonline.com This method utilizes deuterium oxide (D₂O) as the sole source of deuterium and Raney Nickel as the catalyst. researchgate.nettandfonline.com

Palladium on Carbon (Pd/C) Catalysis: A more general protocol for H-D exchange in heterocyclic compounds uses a heterogeneous Pd/C catalyst in D₂O under a hydrogen atmosphere. researchgate.net This technique is effective for various nitrogen-containing heterocycles. researchgate.net

These H-D exchange methods are often more cost-effective and efficient for producing deuterated compounds than constructing the molecule from smaller deuterated precursors. researchgate.net

Deuteration Method Catalyst Deuterium Source Key Features Reference
One-Pot H-D ExchangeRaney NickelD₂OEfficient, scalable, allows for near-complete deuterium exchange. researchgate.nettandfonline.com
Heterocyclic H-D ExchangePalladium on Carbon (Pd/C)D₂OVersatile for various nitrogen-containing heterocycles. researchgate.net

Isotopic Purity and Enrichment Considerations

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated compounds. nih.gov The presence of isotopic impurities, such as molecules with incomplete deuteration, can affect the compound's properties and performance in analytical or metabolic studies. nih.govbvsalud.org

Defining Purity: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms at the specified positions. nih.gov High purity (e.g., >95%) is often desired. nih.gov

Analytical Verification: The determination of isotopic enrichment and purity is crucial. Modern analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and sensitive method for characterizing isotopic purity by distinguishing between H/D isotopolog ions. nih.govrsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structural integrity and the specific positions of the deuterium labels. rsc.org

Optimizing Reactions: To achieve high levels of deuterium incorporation, reaction conditions may need to be optimized. This can include using deuterated solvents or pre-exchanging labile protons on the starting materials to prevent dilution of the deuterium source. nih.gov The goal is to minimize the formation of under-, over-, or mis-deuterated impurities. nih.gov

Molecular and Cellular Mechanisms of Action

Voltage-Gated Sodium Channel Interaction Dynamics

Moricizine's interaction with voltage-gated sodium channels is state- and frequency-dependent, a characteristic feature of many Class I antiarrhythmic drugs. ccjm.orgnih.gov This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the heart rate. ccjm.orgnih.gov

The primary target for moricizine (B1676744) in cardiac tissue is the alpha subunit of the voltage-gated sodium channel, specifically the NaV1.5 isoform, which is predominantly expressed in the heart. nih.govsemanticscholar.org This channel is responsible for initiating the cardiac action potential. nih.gov Moricizine binds within the pore of the NaV1.5 channel, physically obstructing the flow of sodium ions. patsnap.comnovapublishers.com The binding site is thought to be located on the internal side of the cell membrane, accessible to the drug when the channel is in the open or inactivated state. nih.gov Studies suggest a 1:1 stoichiometry for the binding of moricizine to the sodium channel. nih.gov

Moricizine demonstrates a higher affinity for the inactivated and open states of the sodium channel compared to the resting state. nih.gov This state-dependent binding leads to a phenomenon known as "use-dependence" or "frequency-dependence," where the blocking effect becomes more pronounced at higher heart rates. ccjm.orgnih.gov During tachycardia, cardiac cells spend more time in depolarized states, meaning the sodium channels are more frequently in the open and inactivated conformations, making them more susceptible to blockade by moricizine. ccjm.org

The kinetics of moricizine's interaction with the sodium channel are characterized by relatively slow association and dissociation rates. ahajournals.orgbvsalud.org The recovery from block is also slow. nih.gov For instance, in one study on feline ventricular myocytes, the time constant for recovery of the sodium current from inactivation was significantly retarded to 8 seconds in the presence of 30 µM moricizine. nih.gov This slow kinetic profile contributes to its classification as having Class IC-like properties. bvsalud.org

ParameterFindingCell TypeReference
Dissociation Constant (Kd) 105 µM in the resting stateFeline ventricular myocytes nih.gov
Hill Coefficient 1.3Feline ventricular myocytes nih.gov
Recovery from Inactivation (Time Constant) Retarded to 8 seconds (with 30 µM moricizine)Feline ventricular myocytes nih.gov
Use-Dependent Block Frequency- and dose-dependentCanine cardiac Purkinje cells nih.gov
Unbinding Time Rapid (0.2-1.3 seconds)Theoretical Model ahajournals.org

This table summarizes key kinetic parameters of moricizine's interaction with sodium channels from various experimental models.

Electrophysiological Effects in Isolated Biological Systems

The molecular interactions of moricizine translate into significant changes in the electrophysiological properties of cardiac tissues. These effects have been characterized in various isolated biological preparations, such as single cardiac cells, Purkinje fibers, and Langendorff-perfused hearts. nih.govahajournals.orgnih.gov

A distinguishing feature of moricizine is its effect on repolarization. Unlike Class IA drugs which prolong the action potential duration (APD), moricizine shortens the APD in ventricular tissue and Purkinje fibers. ccjm.orgnih.govnih.gov It achieves this by speeding the repolarization of both Phase 2 and Phase 3 of the action potential. nih.gov This shortening of the APD also leads to a decrease in the effective refractory period (ERP). nih.govdrugbank.com However, the APD is shortened to a greater extent than the ERP, resulting in an increased ERP/APD ratio, which is considered an antiarrhythmic property. drugbank.comnih.gov

Electrophysiological ParameterEffect of MoricizineTissue/Cell TypeReference
Action Potential Duration (APD) DecreasesVentricular tissue, Purkinje fibers ccjm.orgnih.govdrugbank.com
Effective Refractory Period (ERP) DecreasesPurkinje fibers nih.govdrugbank.com
ERP/APD Ratio IncreasesGeneral drugbank.comnih.gov
Maximal Rate of Depolarization (Vmax) DecreasesPurkinje fibers nih.gov
Conduction Velocity DecreasesAtrium, AV node, His-Purkinje system, Ventricular myocardium ccjm.orgnih.gov

This table outlines the principal electrophysiological effects of moricizine on cardiac cells and tissues.

Moricizine has been shown to suppress both normal and abnormal automaticity. ccjm.orgnih.gov Automaticity is the ability of certain cardiac cells to spontaneously generate action potentials. nih.gov While moricizine has no effect on the slope of Phase 4 diastolic depolarization, it suppresses automaticity by increasing the transmembrane threshold voltage required to trigger an action potential. ccjm.org This makes it more difficult for both normal pacemaker cells and cells exhibiting abnormal automaticity to fire. ccjm.org

The compound is also effective at suppressing triggered activity, which arises from afterdepolarizations. nih.gov It has been shown to suppress both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known mechanisms for initiating arrhythmias. nih.govnih.gov By blocking the inward sodium current and altering the action potential characteristics, moricizine helps to prevent these abnormal depolarizations from reaching the threshold to trigger a new action potential. pharmacologyeducation.org

Influence on Effective Refractory Period to Action Potential Duration Ratio

The relationship between the effective refractory period (ERP) and the action potential duration (APD) is a critical determinant of cardiac excitability and susceptibility to arrhythmias. Moricizine modifies this relationship, contributing to its antiarrhythmic properties.

Preclinical studies in cardiac Purkinje fibers have demonstrated that moricizine decreases both the action potential duration and the effective refractory period. nih.govnih.gov While both parameters are shortened, the drug's effect on each is not always proportional. Moricizine has been shown to decrease the effective refractory period to a lesser extent than the action potential duration, resulting in an increased ERP/APD ratio. drugbank.com An increase in this ratio is considered to be an antiarrhythmic mechanism, as it can prevent the heart from responding to premature stimuli that could otherwise trigger an arrhythmia. ifcardio.org

Table 1: Effects of Moricizine on Electrophysiological Parameters

Parameter Effect of Moricizine Source
Action Potential Duration (APD) Decreased nih.govnih.govdrugbank.comccjm.org
Effective Refractory Period (ERP) Decreased nih.govnih.govdrugbank.com
ERP/APD Ratio Increased drugbank.com
Conduction Velocity Decreased nih.govccjm.org

Non-Channel-Mediated Molecular Interactions

Hepatic Microsomal Cytochrome P450 Enzyme Inhibition (e.g., CYP1A1, CYP1A2)

Moricizine has been identified as a potent inhibitor of specific cytochrome P450 (CYP) enzymes in the liver. karger.comnih.gov These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. nih.govwcrj.net

Research has shown that moricizine exhibits a strong inhibitory effect on CYP1A1 and CYP1A2. karger.comnih.gov In a study using mouse hepatic microsomes, moricizine potently inhibited CYP1A1-dependent ethoxyresorufin O-deethylation and CYP1A2-dependent methoxyresorufin O-demethylation. karger.com The inhibition constants (Ki) were found to be 0.43 µmol/l for CYP1A1 and 0.98 µmol/l for CYP1A2. karger.comnih.gov These values indicate a high affinity of moricizine for these enzymes and suggest that this inhibition is likely to be clinically relevant. karger.com The inhibitory potency of moricizine on CYP1A2 was found to be significantly higher than that of cimetidine (B194882) and mexiletine, which are known clinical inhibitors of this enzyme. karger.com

Table 2: Inhibitory Effect of Moricizine on Cytochrome P450 Enzymes

Enzyme Activity Measured Inhibition Constant (Ki) Source
CYP1A1 Ethoxyresorufin O-deethylation 0.43 µmol/l karger.comnih.gov
CYP1A2 Methoxyresorufin O-demethylation 0.98 µmol/l karger.comnih.gov

Modulation of Circadian Rhythms and Core Clock Gene Expression (e.g., Scn5a, Per2)

Recent studies have revealed a novel aspect of moricizine's molecular activity: its ability to modulate the circadian clock. nih.govnih.govresearchgate.net The circadian rhythm is an internal 24-hour cycle that regulates various physiological processes, including cardiovascular function. imrpress.com

In a study using fibroblast cells with a Per2 gene-based reporter, moricizine was found to lengthen the circadian period in a dose-dependent manner. nih.govnih.govresearchgate.net This effect was accompanied by significant changes in the expression of core clock genes. nih.govnih.govresearchgate.net

Table 3: Effects of Moricizine on Circadian Gene Expression

Gene Effect of Moricizine Experimental System Source
Per2 Lengthened circadian period of reporter Fibroblast cells nih.govnih.govresearchgate.net
Scn5a Altered expression pattern Fibroblast cells nih.govresearchgate.net
Core Clock Genes Altered circadian expression Fibroblast cells nih.govnih.govresearchgate.net
Circadian Reporter Prolonged period length Atrial ex vivo cultures nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Determinants of Activity

Correlation Between Moricizine’s Structural Features and Ion Channel Blockade

The antiarrhythmic effect of moricizine (B1676744) stems from its ability to inhibit the rapid inward sodium current (INa) during phase 0 of the cardiac action potential. drugbank.comnih.gov This blockade reduces the maximum rate of depolarization (Vmax), slows conduction velocity, and decreases excitability. drugbank.comcvpharmacology.com

Several key structural features are critical for this activity:

Phenothiazine (B1677639) Core : This rigid, tricyclic structure serves as the primary scaffold, allowing the molecule to position itself correctly within the sodium channel. drugbank.com

Side Chain at N-10 : The positively chargeable nitrogen within the morpholine (B109124) ring on the propanoyl side chain is crucial. This basic amine group is thought to facilitate interaction with the sodium channel receptor.

State-Dependent Binding : Moricizine's interaction with the sodium channel is "use-dependent" or "state-dependent," meaning its binding affinity changes with the conformational state of the channel. cambridge.orgnih.gov Research indicates that moricizine preferentially binds to and blocks sodium channels in the open and inactivated states over the resting state. cvpharmacology.comnih.govnih.gov This property makes it more effective at higher heart rates when there are more open and inactivated channels. One study found that moricizine has a higher affinity for the inactivated state of the sodium channel. nih.gov Another study concluded that moricizine requires open channels for its blocking action. nih.gov

Binding and Unbinding Kinetics : Compared to other Class Ic drugs like flecainide, which unbinds slowly from the sodium channel, moricizine exhibits rapid unbinding kinetics. ahajournals.org This kinetic property influences its electrophysiological profile and proarrhythmic potential. ahajournals.org

Impact of Phenothiazine Backbone Substituents on Mechanistic Profile

The specific substituents on the phenothiazine backbone are critical in defining the mechanistic profile of moricizine and related compounds. The nature of the groups at the C-2 and N-10 positions dictates how the drug interacts with different states of the sodium channel.

A key study compared the blocking action of four phenothiazine derivatives: moricizine (ethmozine), ethacizine, chlorpromazine, and chloracizine. nih.gov The research revealed that a "size criterion," specifically the spanning width at the aromatic end of the molecules, could explain a qualitative difference in their action. nih.gov

Moricizine and Ethacizine : These compounds, which have bulkier substituents, were found to require the sodium channel to be in the open state to exert their blocking effect. nih.gov

Chlorpromazine and Chloracizine : These derivatives, with smaller substituents, could effectively block the sodium channel in the inactivated state . nih.gov

This demonstrates that the substituents on the phenothiazine ring system directly influence the state-dependent binding mechanism, a crucial aspect of the drug's activity. The ethyl carbamate (B1207046) group at C-2 and the morpholinylpropanoyl group at N-10 in moricizine are thus essential for its characteristic open-channel blockade.

Role of the Morpholine Moiety in Target Interaction and Selectivity

The morpholine ring is a six-membered heterocyclic motif containing nitrogen and oxygen atoms. In medicinal chemistry, it is considered a "privileged pharmacophore" due to its ability to favorably influence a molecule's properties. nih.govsci-hub.seresearchgate.netresearchgate.net

In moricizine, the morpholine moiety plays several important roles:

Improving Physicochemical Properties : The morpholine ring, particularly its nitrogen atom, is basic. This property enhances the aqueous solubility of the otherwise lipophilic phenothiazine structure, which is critical for a drug's formulation and pharmacokinetic profile. sci-hub.se

Target Interaction : The basic nitrogen of the morpholine ring can be protonated at physiological pH, acquiring a positive charge. This charge is believed to be a key feature for interaction with the negatively charged amino acid residues within the sodium channel pore, anchoring the drug to its binding site.

Metabolic Susceptibility : While beneficial for activity, the morpholine ring is also a common site for oxidative metabolism by cytochrome P450 (CYP) enzymes. drugbank.comsci-hub.se This metabolic process can lead to the inactivation and rapid clearance of the drug. sci-hub.se Moricizine is known to undergo extensive metabolism, with the morpholine ring being a likely target. drugbank.com Studies on other morpholine-containing drugs show that metabolic ring-opening is a common pathway. sci-hub.se

Selectivity : In some classes of molecules, modifications to the morpholine ring, such as creating bridged morpholines, have been shown to dramatically enhance selectivity for a specific target over closely related ones. nih.gov While this has been demonstrated for mTOR inhibitors, it highlights the principle that the morpholine structure can be finely tuned to improve the selectivity profile of a drug. nih.gov

Deuterium (B1214612) Isotope Effects on Molecular Recognition and Reaction Kinetics

Moricizine (morpholine-D8) is an isotopologue of moricizine in which the eight hydrogen atoms on the morpholine ring are replaced with deuterium atoms. smolecule.com This substitution is a deliberate strategy to alter the drug's properties through the kinetic isotope effect (KIE). wikipedia.org

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. nih.gov

Key implications for Moricizine (morpholine-D8):

Molecular Recognition : Deuterium substitution can also have minor effects on non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition (i.e., how a drug binds to its target). researchgate.net These are known as secondary isotope effects. While generally much smaller than the primary KIE on bond cleavage, these subtle changes in the size and polarity of the C-D bond compared to the C-H bond could slightly alter the binding affinity and selectivity of moricizine for the sodium channel. researchgate.net However, the primary goal and most significant impact of deuterating a metabolically labile position is the modulation of pharmacokinetic properties. researchgate.net

Compound Name Reference Table

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations of Moricizine-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is instrumental in understanding the interaction between a drug and its biological target at a molecular level.

In the context of moricizine (B1676744), molecular docking simulations have been employed to elucidate its binding modes with various protein targets. For instance, a computational study investigating FDA-approved drugs for potential multi-target antiemetic properties utilized molecular docking to assess the binding affinities of several compounds, including moricizine, against the D2, H1, and NK1 receptors. The results, obtained using AutoDock Vina, revealed notable binding affinities for moricizine, suggesting its potential interaction with these receptors. researchgate.net

Another study focused on identifying potential therapeutic drugs for Alzheimer's disease through an anti-signature perturbation analysis. Moricizine was identified as one of the top five drugs with a significant anti-similarity to the Alzheimer's disease signature, indicating a potential therapeutic role. nih.gov While this study was primarily based on transcriptional signatures, the findings provide a basis for subsequent molecular docking studies to explore the direct interactions of moricizine with Alzheimer's-related protein targets.

Furthermore, docking studies have been used to explore the interactions of moricizine with other targets, such as the human TCTP (Translationally Controlled Tumor Protein). ewha.ac.kr These simulations predicted that moricizine interacts with key residues within the putative ligand-binding site of hTCTP, suggesting a potential involvement in various cellular processes. ewha.ac.kr

The binding affinities of moricizine against different receptors from a computational drug repositioning study are presented below.

Target ReceptorBinding Affinity (kcal/mol)
D2 Receptor-7.9
H1 Receptor-6.6
NK1 Receptor-8.1
Data from a computational study utilizing molecular docking to screen FDA-approved drugs against various receptors. researchgate.net

These docking studies, by providing a static picture of the binding pose and affinity, serve as a foundational step for more dynamic and detailed computational analyses.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. mdpi.com MD simulations are crucial for understanding the flexibility of both the drug and its target, as well as the role of solvent molecules in the binding process.

MD simulations have been applied to study the behavior of various drug-protein complexes, providing insights into the stability of binding and the key interactions that maintain the complex. For example, in studies of other drugs targeting cardiac ion channels, MD simulations have been used to validate docking results and to observe the dynamic behavior of the drug within the binding site. escholarship.org These simulations can reveal subtle conformational changes in the protein upon drug binding and can help to identify allosteric effects that may not be apparent from static models.

Although specific MD simulation studies focusing solely on moricizine are not extensively detailed in the provided search results, the principles of this technique are broadly applicable. An MD simulation of a moricizine-target complex would typically involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over time to model the system's movement. mdpi.com This would allow for the analysis of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. tandfonline.com Such analyses provide a more realistic and detailed understanding of the binding event than docking alone.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate methods for calculating the electronic structure and reactivity of molecules. mdpi.com These calculations are essential for understanding the intrinsic properties of a drug molecule, such as its charge distribution, molecular orbitals, and reaction mechanisms at a subatomic level.

For a molecule like moricizine, QM calculations, particularly Density Functional Theory (DFT), can be used to determine its optimized geometry, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.comijsdr.org This information is crucial for understanding its reactivity and how it interacts with biological targets. For example, the electrostatic potential map can reveal electron-rich and electron-poor regions of the molecule, which are key determinants of non-covalent interactions like hydrogen bonds and electrostatic interactions with protein residues.

While specific QM studies on moricizine are not detailed in the provided results, the application of these methods is a standard in modern drug design. QM calculations can also be combined with molecular mechanics (MM) in hybrid QM/MM methods to study enzymatic reactions or other processes where bond breaking and forming occur, providing a high level of accuracy for the reactive part of the system while efficiently treating the larger protein environment with MM. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for gaining insights into the structural features that are important for a particular biological effect.

Moricizine has been included in datasets used to build QSAR models for various purposes. For example, a 3D-QSAR study of class I antiarrhythmic drugs included moricizine to develop a model that could predict the antiarrhythmic activity based on the three-dimensional properties of the molecules. researchgate.net In another instance, moricizine was part of a large dataset of drugs used to develop QSAR models for predicting drug-drug interactions mediated by cytochrome P450 isoforms. acs.org

The general workflow for QSAR modeling involves generating a set of molecular descriptors for each compound in a training set, and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the model is then validated using an external test set of compounds. acs.org These models can help in understanding the mechanism of action by identifying the key molecular properties (e.g., hydrophobicity, electronic properties, steric properties) that govern the drug's activity.

QSAR Study TypePurposeMoricizine's Role
3D-QSAR of Class I AntiarrhythmicsTo predict antiarrhythmic activity based on 3D molecular properties.Included as a data point in the model development. researchgate.net
QSAR for Drug-Drug InteractionsTo predict interactions mediated by cytochrome P450.Part of the dataset for model training. acs.org

Predictive Models for Drug-Membrane Interactions and Permeation

The interaction of a drug with the cell membrane is a critical factor influencing its absorption, distribution, and ultimately its access to intracellular targets. Computational models that predict drug-membrane interactions and permeation are therefore of great importance in drug development.

All-atom molecular dynamics simulations are a powerful tool for studying these interactions in detail. nih.gov By simulating a drug molecule in the presence of a lipid bilayer, it is possible to observe its partitioning into the membrane, its orientation and location within the bilayer, and its translocation across the membrane. frontiersin.org These simulations can provide valuable insights into the mechanism of permeation and the factors that govern it.

For a drug like moricizine, which acts on ion channels embedded in the cell membrane, understanding its interaction with the lipid bilayer is particularly important. Simulations could reveal whether moricizine preferentially accumulates in the membrane, which could affect its local concentration near its target, or if it readily permeates the membrane to reach intracellular binding sites. While specific simulation studies on moricizine's membrane permeability were not found in the search results, studies on similar molecules like sotalol (B1662669) have demonstrated the utility of these methods in predicting how different ionization states of a drug interact with and cross the cell membrane. nih.govfrontiersin.org

Application of Computational Tools for Deuterated Moricizine Analysis

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can significantly alter the metabolic profile of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to a longer half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. researchgate.netdovepress.com

Computational tools can be invaluable in the analysis of deuterated compounds like moricizine-d8. Quantum mechanical calculations can be used to precisely model the differences in bond strength and vibrational frequencies between C-H and C-D bonds, providing a theoretical basis for the kinetic isotope effect. researchgate.net

Furthermore, QSAR models can be developed to predict the metabolic stability of deuterated compounds. By including descriptors that account for the presence of deuterium at specific positions, it may be possible to build models that can predict the impact of deuteration on the rate of metabolism for a series of related compounds.

While specific computational studies on moricizine-d8 were not identified in the initial searches, the application of these computational methods provides a powerful framework for understanding and predicting the effects of deuteration, aiding in the design and development of next-generation therapeutic agents.

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of Moricizine (B1676744) and its analogs, enabling their separation from complex matrices and the assessment of their purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a primary technique for the analysis of Moricizine in various samples, including biological fluids. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

Several studies have developed specific HPLC methods for Moricizine. One such method allows for the simultaneous determination of Moricizine and its sulfoxidation metabolites. nih.gov This assay uses a microBondapak C18 reversed-phase column with a mobile phase of methanol, water, and triethylamine (B128534) (65:35:0.5, v/v), achieving a run time of 12 minutes. nih.gov Another established method for determining Moricizine in plasma employs a mobile phase consisting of methanol, water, ammonium (B1175870) acetate, and glacial acetic acid (75:24:1:0.015, v/v/v/v) with dichloromethane (B109758) extraction for sample preparation. bjmu.edu.cn For applications requiring compatibility with mass spectrometry, mobile phases can be adapted; for instance, phosphoric acid can be substituted with formic acid. sielc.com

The versatility of HPLC makes it suitable for various research applications, including pharmacokinetic studies and the analysis of degradation kinetics. bjmu.edu.cnsielc.comnih.gov

Table 1: Examples of HPLC Methods for Moricizine Analysis

Parameter Method 1 nih.gov Method 2 bjmu.edu.cn Method 3 (MS-Compatible) sielc.com
Column microBondapak C18 C18 Newcrom R1 / C18
Mobile Phase Methanol-Water-Triethylamine (65:35:0.5) Methanol-Water-Ammonium Acetate-Acetic Acid (75:24:1:0.015) Acetonitrile-Water-Formic Acid
Detection Limit 20 ng/mL 4 ng/mL Not Specified
Application Analysis in biological fluids Determination in plasma General analysis, preparative separation

Gas Chromatography (GC) Methodologies

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of Moricizine. ontosight.ai GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. researchgate.net For compounds like Moricizine, which contain active hydrogen atoms in their functional groups, derivatization may be necessary to increase volatility and reduce peak tailing caused by adsorption within the column. researchgate.netunodc.org

While specific GC methods for Moricizine (morpholine-D8) are not extensively detailed in the literature, methodologies for similar compounds provide a framework. For instance, a GC-MS method for determining morphine in plasma uses a deuterated internal standard (morphine-d3), a capillary fused silica (B1680970) column, and a linear temperature program for separation. nih.gov A similar approach would be applicable to Moricizine, where the non-deuterated compound could be quantified using Moricizine (morpholine-D8) as the internal standard, providing high accuracy and precision.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural analysis and sensitive quantification of Moricizine and its deuterated isotopologue. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and fragmentation analysis.

For Moricizine (morpholine-D8), the key characteristic is its mass shift of M+8 compared to the unlabeled compound, which provides a distinct signature in MS analysis. sigmaaldrich.com This property is fundamental to its use as an internal standard and in metabolic tracing studies. sigmaaldrich.comassumption.edu Research utilizing thermospray liquid chromatography-mass spectrometry (LC-MS) has demonstrated the ability to simultaneously analyze unlabeled Moricizine, ¹³C₆-labeled Moricizine, and a deuterated internal standard ([²H₁₁]moricizine) in human plasma. nih.govnih.gov In these studies, selected ions corresponding to each isotopologue (e.g., m/z 428, 434, and 439) were monitored for quantification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) that is well-suited for analyzing polar and thermally labile molecules like Moricizine. ESI generates gas-phase ions directly from a liquid solution, minimizing fragmentation and typically producing protonated molecules [M+H]⁺.

Ionspray mass spectrometry, which is a form of ESI, has been used to confirm the structure of metabolites during the degradation of morpholine (B109124), the key structural moiety in Moricizine. nih.gov The development of sensitive HPLC-ESI-MS/MS methods for similar antiarrhythmic drugs highlights the power of this technique for achieving low detection limits and high specificity. researchgate.net The coupling of ESI with high-resolution mass spectrometry (HR-MS) is particularly powerful in metabolomics, enabling the accurate determination of hundreds to thousands of metabolites. researchgate.net

Deuterium (B1214612) Labeling for Metabolite Identification and Tracing in Research

The use of stable isotope-labeled compounds, such as Moricizine (morpholine-D8), is a cornerstone of modern drug metabolism and pharmacokinetic research. researchgate.net Deuteration provides a "metabolic switch" where the substitution of hydrogen with deuterium can alter the rate of metabolism due to the kinetic isotope effect—the C-D bond is stronger and broken more slowly than a C-H bond. assumption.eduresearchgate.net

In research, Moricizine (morpholine-D8) serves two primary purposes:

Internal Standard: Due to its near-identical chemical behavior and distinct mass, it is an ideal internal standard for quantifying unlabeled Moricizine by LC-MS, correcting for variations in sample preparation and instrument response. researchgate.net

Metabolic Tracer: When administered in vivo or in vitro, the deuterium label allows researchers to trace the metabolic fate of the morpholine moiety of the drug. assumption.edunih.gov Metabolites containing the D8-morpholine ring will exhibit the characteristic +8 mass shift, making them easily distinguishable from endogenous molecules and metabolites formed through pathways that cleave the morpholine ring. researchgate.net This approach greatly aids in the identification of novel metabolites and the elucidation of metabolic pathways. nih.gov

Table 2: Mass Spectrometry Parameters for Labeled Moricizine Analysis

Parameter Moricizine (unlabeled) Moricizine (morpholine-D8) sigmaaldrich.com Application Example ([¹³C₆]Moricizine) nih.gov
Molecular Formula C₂₂H₂₅N₃O₄S sielc.com C₂₂D₈H₁₇N₃O₄S C₁₆¹³C₆H₂₅N₃O₄S
Molecular Weight 427.52 g/mol sielc.com ~435.57 g/mol (free base) ~433.54 g/mol (free base)
Mass Shift M M+8 M+6
Monitored Ion (m/z) 428 nih.gov 436 (Predicted [M+H]⁺) 434 nih.gov
Technique LC-MS MS Thermospray LC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the chemical structure of Moricizine and its deuterated analog. ¹H NMR provides detailed information about the hydrogen atoms in a molecule, while ¹³C NMR probes the carbon skeleton. mdpi.com

For Moricizine (morpholine-D8), ¹H NMR is particularly useful for confirming the success of the deuteration process. The ¹H NMR spectrum of unlabeled Moricizine would show characteristic signals for the protons on the morpholine ring. chemicalbook.com In the spectrum of Moricizine (morpholine-D8), these signals would be absent, providing unequivocal evidence of deuterium substitution. hmdb.ca This absence of specific proton signals is a key quality control check for the synthesis of the labeled compound.

Furthermore, NMR has been used directly on incubation media to study the degradation pathways of the morpholine ring, demonstrating its utility in tracking structural changes without the need for extensive purification. nih.gov Advanced NMR techniques are also critical for the complete structural elucidation of unknown metabolites identified in MS-based studies. nih.gov

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of moricizine. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the molecular framework.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum of moricizine displays distinct resonances for the carbonyl carbons of the carbamate (B1207046) and the ketone, the aromatic carbons of the phenothiazine (B1677639) core, and the aliphatic carbons of the side chains. rsc.orgresearchgate.net For the deuterated analogue, the carbons of the morpholine-D8 ring will exhibit altered multiplicities or disappear from the proton-decoupled ¹³C spectrum due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons. This technique is invaluable for confirming the site of isotopic labeling. nih.gov

Below are representative, generalized tables of ¹H and ¹³C NMR chemical shifts for the non-deuterated moricizine structure. Specific values can vary based on the solvent and instrument frequency used. chemotion.netumich.edu

Table 1: Generalized ¹H NMR Chemical Shifts for Moricizine

Proton Assignment Typical Chemical Shift (δ, ppm)
Aromatic Protons (Phenothiazine) 7.0 - 8.0
NH (Carbamate) ~8.5 (broad)
O-CH₂ (Ethyl) 4.1 - 4.3
N-CH₂ (Morpholine) 3.5 - 3.8
O-CH₂ (Morpholine) 3.5 - 3.8
CO-CH₂ 2.8 - 3.1
N-CH₂ (Propyl) 2.5 - 2.8

Table 2: Generalized ¹³C NMR Chemical Shifts for Moricizine

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Ketone) 170 - 175
C=O (Carbamate) 150 - 155
Aromatic Carbons (Phenothiazine) 115 - 145
O-CH₂ (Ethyl) 60 - 65
N-CH₂ (Morpholine) 50 - 55
O-CH₂ (Morpholine) 65 - 70
CO-CH₂ 35 - 40
N-CH₂ (Propyl) 50 - 55

Deuterium (²H) NMR for Isotopic Distribution Characterization

Deuterium (²H) NMR spectroscopy is a powerful and direct method for characterizing the isotopic distribution in deuterated molecules like moricizine (morpholine-D8). chemrxiv.orgresearchgate.net While ¹H NMR confirms the absence of protons at specific sites, ²H NMR provides positive evidence of deuterium incorporation.

The ²H NMR spectrum of moricizine (morpholine-D8) would exhibit signals in the region where the morpholine protons would typically resonate in the ¹H NMR spectrum (around δ 2.4–3.0 ppm). The presence and integration of these peaks confirm that deuteration has occurred on the morpholine ring. Furthermore, the chemical shifts in the ²H NMR spectrum can provide information about the electronic environment of the deuterium atoms, which should be very similar to that of the protons they replaced. chemrxiv.org High-resolution ²H NMR can also be used to assess the isotopic purity and ensure that deuteration is confined to the intended positions. researchgate.net This technique is particularly valuable in drug metabolism studies where tracking the metabolic fate of the deuterated portion of the molecule is essential. researchgate.net

Spectrophotometric and Fluorimetric Techniques for Binding Studies

Spectrophotometric and fluorimetric methods are widely employed to investigate the interaction of moricizine with biological macromolecules, particularly proteins like serum albumin. niph.go.jpcumhuriyet.edu.tr These techniques provide valuable insights into binding affinities, mechanisms, and the conformational changes that may occur upon complex formation. nih.govjrespharm.com

UV-Visible spectrophotometry can be used to monitor the changes in the absorption spectrum of moricizine or the protein upon binding. researchgate.netresearchgate.net The formation of a drug-protein complex can lead to shifts in the absorption maxima (metachromasia) or changes in the molar absorptivity, which can be used to calculate binding constants. researchgate.net

Fluorimetry, or fluorescence spectroscopy, is an even more sensitive technique for studying binding interactions. nih.govnih.gov Many drug molecules, including those with a phenothiazine core, are intrinsically fluorescent. researchgate.net Alternatively, the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be monitored. nih.gov When moricizine binds to a protein like bovine serum albumin (BSA), it can quench the protein's intrinsic fluorescence. nih.gov This quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state). nih.gov By analyzing the fluorescence quenching at different concentrations of moricizine and at various temperatures, key binding parameters can be determined, including:

Binding Constant (K_b): A measure of the affinity between the drug and the protein.

Number of Binding Sites (n): The stoichiometry of the drug-protein interaction.

Thermodynamic Parameters (ΔG, ΔH, ΔS): These values provide information about the spontaneity and the driving forces of the binding process (e.g., hydrophobic interactions, hydrogen bonding, or electrostatic forces). jrespharm.com

These studies are crucial for understanding the pharmacokinetics of moricizine, as protein binding significantly affects its distribution, metabolism, and excretion. nih.govacs.org

Development and Validation of Research-Grade Analytical Standards for Moricizine and its Deuterated Analogues

The development and validation of high-purity analytical standards for both moricizine and moricizine (morpholine-D8) are fundamental for ensuring the accuracy, precision, and reliability of research data. ijbpas.comresearchgate.net These standards serve as benchmarks in quantitative analyses, such as in pharmacokinetic studies and quality control of pharmaceutical formulations. synzeal.comsynzeal.com

The process of developing a research-grade standard involves several key steps:

Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve the highest possible purity. synzeal.com

Comprehensive Characterization: The identity and structure of the standard are unequivocally confirmed using a battery of analytical methods, including NMR (¹H, ¹³C), mass spectrometry (for molecular weight confirmation), and infrared (IR) spectroscopy (for functional group analysis). synzeal.com

Purity Assessment: The purity of the standard is determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often with multiple detection systems. The absence of impurities is critical. ijbpas.com For deuterated standards like moricizine (morpholine-D8), the isotopic enrichment and the distribution of isotopes must be accurately determined, often using mass spectrometry and ²H NMR. nih.govnih.gov It is important to quantify the levels of lower isotopologues, as these can be considered an integral part of the deuterated API rather than impurities. nih.gov

Certification and Documentation: A comprehensive Certificate of Analysis (CoA) is prepared, which documents all the characterization and purity data. cerilliant.com This document provides traceability and ensures the standard meets the stringent requirements for its intended use. supelco.com.tw

Validation of analytical methods using these standards is performed according to guidelines such as those from the International Council for Harmonisation (ICH). ijbpas.com This validation process ensures that the analytical method is suitable for its intended purpose and provides reliable results. For deuterated standards, their stability and potential for isotopic exchange under various storage and analytical conditions are also critical validation parameters. researchgate.netotsuka.co.jp

Preclinical Experimental Models for Mechanistic Elucidation

In Vitro Cell Line Models for Ion Channel Function (e.g., HEK293, CHO cells expressing recombinant channels)

In modern cardiovascular pharmacology, in vitro cell line models are indispensable for dissecting the molecular interactions between a drug and its target ion channels. Cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are widely used because they have a low background of endogenous ion channel expression and can be readily transfected to express a single, specific type of ion channel. nih.govmdpi.com This allows researchers to study a drug's effect on a particular channel in isolation.

For a drug like moricizine (B1676744), which is a sodium channel blocker, these models are ideal for characterizing its potency and kinetics. ccjm.org Researchers can stably transfect HEK293 or CHO cells with the cDNA encoding the human cardiac sodium channel (Nav1.5) or other relevant ion channels. epo.orggoogle.com Using techniques like patch-clamp electrophysiology, the effect of the compound on the channel's function can be measured with high precision.

Although specific published studies detailing the use of Moricizine (morpholine-D8) in these cell line models for functional analysis are not prominent, these systems would be the primary platform for confirming that the deuteration does not significantly alter the parent drug's primary pharmacodynamic activity at the ion channel target.

Table 1: Common In Vitro Cell Models for Ion Channel Studies

Cell Line Common Application in Cardiac Research Advantages
HEK293 Expression of recombinant human ion channels (e.g., Nav1.5, hERG). nih.govepo.org High transfection efficiency, low endogenous channel expression. nih.gov
CHO Stable expression of specific ion channels for drug screening. mdpi.comnih.gov Robust for large-scale screening, suitable for industrial applications. nih.gov

Ex Vivo Tissue Preparations for Electrophysiological Assessments (e.g., isolated Purkinje fibers, atrial/ventricular myocytes)

Ex vivo tissue preparations provide a higher level of biological complexity than cell lines, allowing for the study of drug effects on intact cardiac tissues. Isolated cardiac Purkinje fibers and individual heart muscle cells (atrial or ventricular myocytes) are classic models for assessing a compound's electrophysiological profile. nih.govmdpi.com

Studies on the parent compound, moricizine, have extensively used these models. In isolated canine Purkinje fibers, moricizine demonstrates the hallmark characteristics of a Class I antiarrhythmic agent. It causes a concentration-dependent decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential without affecting the resting membrane potential. nih.govnih.gov Furthermore, moricizine has been shown to shorten the action potential duration (APD) and the effective refractory period. ccjm.orgnih.gov It also suppresses abnormal automaticity, which is an important antiarrhythmic mechanism. nih.govnih.gov

While these foundational studies have been performed with moricizine, the morpholine-D8 variant would be used in similar preparations primarily in a metabolic context, for instance, to identify metabolites formed directly within the cardiac tissue.

Table 2: Electrophysiological Effects of Moricizine in Canine Purkinje Fibers

Parameter Effect of Moricizine Scientific Implication Reference
Maximal Upstroke Velocity (Vmax) Decreases (Concentration-dependent) Class I sodium channel blockade nih.govnih.gov
Action Potential Duration (APD) Decreases/Shortens Class IB-like effect, speeds repolarization ccjm.orgnih.gov
Effective Refractory Period (ERP) Decreases Shortens the period the cell is unexcitable ccjm.org
Abnormal Automaticity Suppresses Antiarrhythmic effect against ectopic pacemakers nih.govnih.gov

Integrated Organ Systems for Pharmacological Characterization (e.g., Langendorff-perfused hearts)

The Langendorff-perfused heart is an ex vivo model where an entire heart is isolated and kept beating in a controlled environment by perfusing it with a nutrient solution through the aorta. springernature.comnih.gov This model is an excellent intermediate between in vitro tissue studies and in vivo animal experiments, as it preserves the heart's complex three-dimensional structure and cellular interactions, but removes systemic influences like hormones and nerves. nih.govnih.gov

This preparation allows researchers to measure a drug's integrated effects on cardiac function, including heart rate, contractility, and electrical conduction through the entire organ. For an antiarrhythmic drug like moricizine, the Langendorff system can be used to induce arrhythmias (e.g., by ischemia) and then test the drug's ability to prevent or terminate them. oup.com It allows for detailed mapping of electrical activity and assessment of effects on conduction intervals (like the PR and QRS intervals on an electrocardiogram). ccjm.org

Specific pharmacological characterization of Moricizine (morpholine-D8) in Langendorff systems has not been detailed in available literature. Such experiments would likely focus on quantifying the parent compound and its metabolites in the cardiac tissue and the perfusate over time to understand its cardiac-specific metabolism.

Genetically Engineered Animal Models for Target Validation (e.g., specific ion channel knockout/knock-in mice)

Genetically engineered animal models, particularly mice, are powerful tools for validating the specific molecular target of a drug. nih.govmdpi.com By knocking out (deleting) or knocking in (mutating) a specific gene, scientists can determine if that gene's protein product is essential for the drug's effect. researchgate.net

In the context of moricizine, a knockout mouse model lacking the gene for the primary cardiac sodium channel (SCN5A, which codes for Nav1.5) could be used. mdpi.com If moricizine has no effect on the cardiac electrophysiology of these knockout mice, it provides strong evidence that the Nav1.5 channel is indeed its primary target. Conversely, knock-in mice could be engineered to express a version of the Nav1.5 channel with a specific mutation that is hypothesized to alter moricizine's binding.

The use of Moricizine (morpholine-D8) in such models would be highly specialized. For example, it could be used in pharmacokinetic studies comparing its distribution and metabolism in wild-type versus genetically modified animals to see if the genetic alteration affects the drug's disposition.

Applications of Moricizine (morpholine-D8) as a Research Tool in Preclinical Models

The most direct and significant application of Moricizine (morpholine-D8) is as a research tool for metabolic and pharmacokinetic studies. nih.govotsuka.co.jp The use of stable, non-radioactive isotopes like deuterium (B1214612) is a modern standard in drug development. researchgate.net

By replacing hydrogen with deuterium at specific, metabolically relevant positions, researchers can achieve several goals:

Metabolite Identification: When a biological sample (like plasma or urine) from an animal dosed with Moricizine (morpholine-D8) is analyzed by mass spectrometry, the deuterated drug and its metabolites can be easily distinguished from endogenous compounds by their unique mass. This aids in the unambiguous identification of the drug's metabolic pathways. nih.gov

Pharmacokinetic Analysis: Deuterated standards are often used as internal standards in quantitative mass spectrometry assays. This allows for very precise measurement of the concentration of the non-deuterated parent drug in biological fluids over time, which is crucial for determining key pharmacokinetic parameters. google.com

Mechanistic ADME Studies: The kinetic isotope effect can be exploited to determine a drug's major sites of metabolism. If deuteration at a particular site significantly slows down the drug's clearance from the body, it indicates that this site is a key point of metabolic attack. researchgate.net This information is valuable for understanding drug-drug interactions and can guide the design of new drugs with potentially improved metabolic stability. researchgate.net

In essence, while the parent compound moricizine is used to determine what the drug does (pharmacodynamics), the deuterated form, Moricizine (morpholine-D8), is a critical tool to understand what happens to the drug in the body (pharmacokinetics and metabolism).

Future Research Trajectories and Innovations in Moricizine Science

Exploration of Novel Molecular Targets and Signaling Pathways

Future research into Moricizine (B1676744) is poised to move beyond its well-documented effects on sodium channels. While its primary therapeutic action is inhibiting the NaV1.5 sodium channel, the full spectrum of its molecular interactions remains an area ripe for discovery. evitachem.com Recent studies have shown that Moricizine can alter circadian gene expression in the heart, suggesting interactions with molecular clock pathways. nih.govresearchgate.net This opens up the possibility that Moricizine could influence downstream targets, including other ion channels and regulatory genes controlled by the circadian clock. nih.gov

Investigations could focus on whether Moricizine interacts with other ion channels, such as potassium or calcium channels, which are also crucial for cardiac function. A modernized classification of antiarrhythmic drugs acknowledges that many agents have multiple targets. ahajournals.org Furthermore, exploring its impact on signaling pathways involved in cardiac remodeling and fibrosis, like the TGF-β/Smad pathway, could reveal new therapeutic applications. mdpi.com Identifying these novel targets is crucial for understanding the complete mechanistic profile of Moricizine and could lead to the development of more targeted and effective therapies for a range of cardiovascular diseases.

Table 1: Potential Novel Molecular Targets and Signaling Pathways for Moricizine Research

Category Potential Target/Pathway Rationale
Ion Channels Potassium Channels (e.g., KCNQ1, KCNH2) To determine if Moricizine has broader antiarrhythmic effects beyond sodium channel blockade. nih.gov
Calcium Channels To investigate potential modulation of calcium homeostasis, which is critical in cardiac function. ahajournals.org
Signaling Pathways Circadian Clock Pathways (e.g., Per2, Bmal1) Based on findings that Moricizine alters circadian gene expression in cardiac cells. nih.govresearchgate.net
TGF-β/Smad Signaling To explore potential anti-fibrotic effects, as this pathway is involved in cardiac fibrosis. mdpi.com
Kinase-mediated Phosphorylation To assess influence on cellular signaling cascades that regulate ion channel function. ahajournals.org

| Other Proteins | Connexins | To investigate effects on cell-to-cell coupling, which is vital for coordinated heart contraction. ahajournals.org |

Development of Advanced Preclinical Models for Mechanistic Insights

To delve deeper into the mechanisms of Moricizine, future research will need to move beyond traditional animal models and 2D cell cultures, which often fail to fully replicate human cardiac physiology. rsc.orgnih.gov The development and application of advanced preclinical models are essential for gaining more accurate and patient-relevant insights.

One of the most promising areas is the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). ahajournals.orgmdpi.comfrontiersin.org These cells can be generated from patients with specific genetic heart conditions, allowing researchers to study the effects of Moricizine on a personalized level. nih.govahajournals.org This is particularly relevant for investigating how the drug interacts with various cardiac channelopathies. nih.govahajournals.orgresearchgate.net

Another innovative approach is the use of "heart-on-a-chip" or organ-on-a-chip platforms. rsc.orgnih.govufluidix.comnih.gov These microfluidic devices can mimic the three-dimensional structure and mechanical environment of the human heart, providing a more physiologically relevant setting for studying drug effects and cardiotoxicity. rsc.orgnih.govpcrm.org By integrating hiPSC-CMs into these systems, researchers can create powerful models to explore the detailed electrophysiological and cellular responses to Moricizine. ufluidix.com

Table 2: Advanced Preclinical Models for Moricizine Research

Model Type Description Potential Application for Moricizine
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) Cardiomyocytes generated from patient-specific stem cells. ahajournals.orgfrontiersin.orgkjpp.net Studying Moricizine's effect on specific genetic cardiac disorders and for personalized cardiotoxicity screening. nih.govahajournals.org
Heart-on-a-Chip Microfluidic devices that mimic the 3D structure and mechanical environment of the heart. rsc.orgnih.govufluidix.com Investigating the integrated physiological response to Moricizine in a human-relevant system. nih.gov
Genetically Modified Animal Models Animals, such as mice, with specific gene mutations related to cardiac conditions. mdpi.com Elucidating the in-vivo effects of Moricizine on specific channelopathies like Brugada syndrome. mdpi.com

| 3D Cardiac Tissue Models | Engineered heart tissues that provide a more realistic microenvironment for cell interactions. ahajournals.org | Assessing the impact of Moricizine on cardiac tissue structure and function. |

Refinement of Computational Chemistry Paradigms for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and mechanistic studies. rsc.orgijprajournal.com For a drug like Moricizine, which targets ion channels, these approaches can provide atomic-level insights into its binding mechanisms and interactions. rsc.orgresearchgate.net

Future research can leverage molecular dynamics (MD) simulations to visualize how Moricizine binds to the NaV1.5 channel and to explore the potential for binding to other channels. nih.govbu.eduox.ac.uk These simulations can help to understand the structural basis for its specific electrophysiological effects and to predict how mutations in the channel might alter drug efficacy. pnas.orgresearchgate.net

Furthermore, the development of more sophisticated in silico models can aid in predicting the effects of Moricizine on cardiac electrophysiology at multiple scales, from the single cell to the whole organ. frontiersin.orgnih.gov By integrating data from experimental models with computational simulations, researchers can build more accurate predictive models for both the therapeutic and potential proarrhythmic effects of Moricizine and its analogues. researchgate.net

Expanding the Utility of Deuterated Moricizine in Isotopic Tracing and Mechanistic Studies

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), is a powerful tool in pharmaceutical research. cdnsciencepub.comwikipedia.orgnih.gov Moricizine (morpholine-D8), a deuterated version of Moricizine, offers unique opportunities for future research.

One key application is in isotopic tracing. By using Moricizine (morpholine-D8), researchers can more accurately track the metabolic fate of the drug in the body. nih.govsymeres.com This is particularly useful for understanding its extensive metabolism and identifying its various metabolites. drugbank.com

Deuteration can also be used to investigate the kinetic isotope effect, which can reveal crucial details about the rate-limiting steps in the drug's metabolism. portico.org By strategically placing deuterium atoms at sites of metabolic activity, it may be possible to slow down the rate of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile. wikipedia.orgresearchgate.netresearchgate.net This could also reduce the formation of potentially toxic metabolites. cdnsciencepub.com

Table 3: Applications of Deuterated Moricizine (Moricizine (morpholine-D8)) in Research

Application Area Description Potential Benefit
Pharmacokinetic (PK) Studies Using Moricizine-D8 as an internal standard in mass spectrometry. Allows for precise quantification of the non-deuterated drug in biological samples. symeres.com
Metabolism Studies Tracing the metabolic pathways of Moricizine. researchgate.net Helps to identify and quantify metabolites, providing a clearer picture of its biotransformation. nih.govsymeres.com
Mechanistic Studies Investigating the kinetic isotope effect on drug metabolism. portico.org Can reveal rate-limiting steps in metabolic pathways and inform the design of drugs with improved metabolic stability. portico.org

| Drug Development | Creating a "deuterium switch" version of Moricizine. nih.gov | Potentially improves the drug's pharmacokinetic profile, leading to better efficacy and safety. wikipedia.orgresearchgate.net |

Synergistic Research Combining Experimental and Computational Approaches

The future of Moricizine research lies in the integration of diverse methodologies. A synergistic approach that combines the strengths of advanced experimental models with the predictive power of computational chemistry will be crucial for unlocking the full potential of this compound. ijprajournal.comnih.govnih.gov

For instance, data from hiPSC-CMs and heart-on-a-chip experiments can be used to build and validate more accurate computational models of cardiac electrophysiology. sciencedaily.com In turn, these models can generate new hypotheses that can be tested experimentally, creating a powerful feedback loop for discovery. oup.com

By combining these approaches, researchers can more efficiently explore the complex interactions of Moricizine with the heart, identify new therapeutic opportunities, and ultimately, contribute to the development of safer and more effective treatments for cardiac arrhythmias. sciencedaily.comoup.com

Q & A

Q. What is the primary mechanism by which moricizine exerts its antiarrhythmic effects in atrial fibrillation (AF) models?

Moricizine inhibits both the late sodium current (INaL) and peak sodium current (INaP), reducing atrial electrical remodeling. This dual inhibition disrupts the INaL-CaMKII positive feedback loop, which is critical in AF pathogenesis. INaL suppression prevents CaMKII activation, reducing phosphorylation of Nav1.5 channels and stabilizing action potential duration .

Q. What experimental models are commonly used to study moricizine's effects on AF?

  • In vivo : Angiotensin II (Ang II)-infused mice (750 ng/kg/min for 4 weeks) to induce atrial enlargement and AF susceptibility. Moricizine (22.5 mg/kg q8h) co-treatment reduces AF vulnerability by 50% .
  • In vitro : HL-1 atrial cardiomyocytes treated with Ang II (1 μM) or ATX II (3 nM) to enhance INaL. Moricizine (30 μM) reverses INaL density increases and reduces p-CaMKII expression .

Q. How is moricizine's efficacy quantified in electrophysiological studies?

  • INaL/INaP density : Measured via voltage-clamp techniques in isolated atrial myocytes. Moricizine reduces ATX II-enhanced INaL from 1.44 ± 0.03 pA/pF to 0.56 ± 0.02 pA/pF .
  • AF susceptibility : Assessed using programmed electrical stimulation (PES) in mice. Moricizine reduces AF induction rates from 82% (Ang II group) to 40% .

Advanced Research Questions

Q. How does moricizine resolve contradictions between its INaP suppression and lack of effect on Nav1.5 expression?

While moricizine does not alter total Nav1.5 protein levels, it reduces phosphorylated CaMKII (p-CaMKII), which modulates Nav1.5 channel gating. This post-translational modification, not transcriptional regulation, explains its antiarrhythmic effects despite unchanged Nav1.5 expression .

Q. What methodological considerations are critical when designing studies on moricizine's impact on cardiac ion channels?

  • Blinding : Researchers conducting electrophysiology or echocardiography should be blinded to treatment groups to minimize bias .
  • Dosage calibration : Use 30 μM moricizine in vitro (HL-1 cells) and 22.5 mg/kg q8h in vivo (mice) to ensure therapeutic plasma levels without toxicity .
  • Statistical rigor : Apply one-way ANOVA with post-hoc contrast testing for multi-group comparisons (e.g., saline vs. Ang II vs. Ang II + moricizine) and Fisher’s exact test for categorical outcomes (e.g., AF incidence) .

Q. Why does moricizine exhibit differential efficacy in left vs. right atrial myocytes?

In Ang II-treated mice, moricizine normalizes INaL density in the left atrium (0.54 → 0.40 pA/pF) but only partially in the right (1.23 → 0.61 pA/pF). This asymmetry may stem from regional variations in CaMKII activity or INaL channel distribution, warranting spatial proteomic analysis .

Q. How can researchers address discrepancies in moricizine's reported effects on L-type Ca²⁺ current (ICa-L)?

Earlier studies reported ICa-L inhibition in normal cardiomyocytes, but recent data show no ICa-L alteration in Ang II-treated atria. To resolve this, replicate experiments under pathophysiological conditions (e.g., Ang II/ATX II models) and validate using patch-clamp protocols targeting ICa-L specifically .

Methodological Guidance

Q. What protocols are recommended for Western blot analysis of moricizine's molecular targets?

  • Protein extraction : Use left/right atrial appendages or HL-1 cells.
  • Antibodies : Anti-p-CaMKII (Abcam ab32678), anti-Nav1.5 (Proteintech 23016-1-AP), and GAPDH (Cell Signaling 5174S) as a loading control.
  • Quantification : Normalize band intensity using ImageJ and report as fold-change relative to saline controls .

Q. How should researchers optimize in vivo AF induction protocols for reproducibility?

  • Anesthesia : Use inhaled isoflurane (1.5–2%) to minimize cardiac depression.
  • Stimulation parameters : Apply 2 ms pulses at 4x diastolic threshold. AF duration >1 sec confirms induction.
  • ECG analysis : Measure AF susceptibility as % of mice with induced episodes and duration via continuous telemetry .

Q. What strategies mitigate confounding variables in HL-1 cell studies?

  • Passage control : Use cells at 3rd–4th passages to avoid phenotypic drift.
  • Vehicle matching : Include 0.1% DMSO controls to exclude solvent effects.
  • Replication : Perform ≥5 independent experiments per group to ensure statistical power .

Data Interpretation and Contradictions

Q. How should conflicting data on moricizine's proarrhythmic potential be contextualized?

Q. What explains the lack of correlation between moricizine plasma levels and antiarrhythmic efficacy in pharmacokinetic studies?

Moricizine's metabolites (e.g., moricizine sulfoxide) may contribute to therapeutic effects. Use HPLC (methanol/acetonitrile/water mobile phase, 254 nm UV detection) to quantify parent drug and metabolites in plasma/urine, correlating levels with electrophysiological outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.